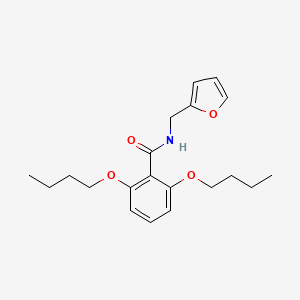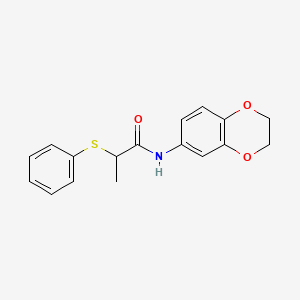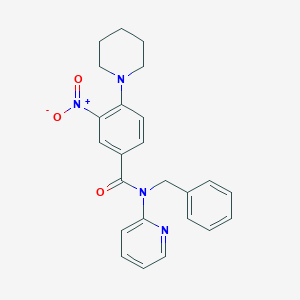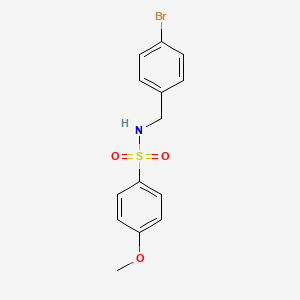
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Vue d'ensemble
Description
2,6-dibutoxy-N-(2-furylmethyl)benzamide, also known as DBFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DBFB belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
2,6-dibutoxy-N-(2-furylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. This compound has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by this compound leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been reported to inhibit the migration and invasion of cancer cells, which is beneficial in preventing the spread of cancer to other parts of the body. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dibutoxy-N-(2-furylmethyl)benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound also has a high degree of selectivity and specificity towards its target enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using this compound in laboratory experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
The potential therapeutic benefits of 2,6-dibutoxy-N-(2-furylmethyl)benzamide have sparked interest in further research to explore its applications in various fields of science. Some of the future directions for research on this compound include:
1. Developing more potent derivatives of this compound with improved solubility and bioavailability.
2. Studying the effects of this compound on other enzymes and proteins involved in cancer and neurodegenerative disorders.
3. Investigating the potential of this compound as a combination therapy with other drugs for the treatment of cancer and neurodegenerative disorders.
4. Studying the effects of this compound on other biological processes, such as inflammation and oxidative stress.
5. Developing new methods for the delivery of this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic benefits in various fields of science. Its ability to inhibit the activity of specific enzymes and proteins in the body makes it a useful tool for studying their functions and developing new therapies. Further research is needed to explore the full potential of this compound and develop more potent derivatives with improved solubility and bioavailability.
Applications De Recherche Scientifique
2,6-dibutoxy-N-(2-furylmethyl)benzamide has been extensively studied for its potential therapeutic benefits in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Several studies have reported the ability of this compound to act as a potent inhibitor of cancer cell growth, making it a potential candidate for cancer treatment. This compound has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2,6-dibutoxy-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-3-5-12-24-17-10-7-11-18(25-13-6-4-2)19(17)20(22)21-15-16-9-8-14-23-16/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIXPIDILDOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)OCCCC)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4022852.png)

![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)


![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4022884.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)
![2-(benzyloxy)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B4022903.png)
![6-({[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4022908.png)



![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)
